(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

Descripción general

Descripción

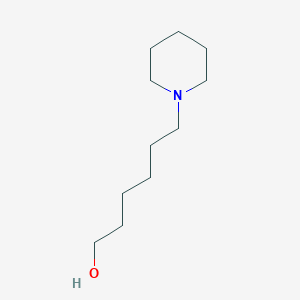

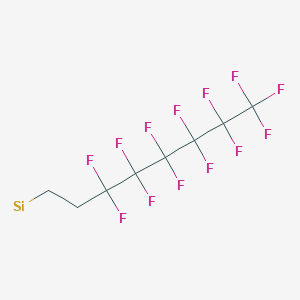

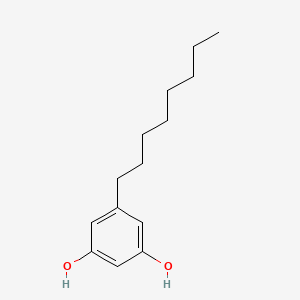

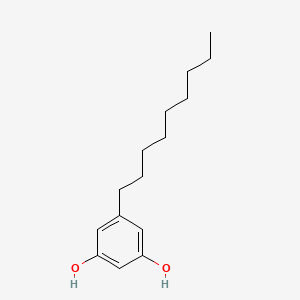

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is a chemical compound with the molecular formula C8H4F13Si . It is also known by other names such as (Perfluorohexyl)ethylsilane .

Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to a carbon chain with fluorine atoms . The exact mass of the molecule is 374.9874678 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 13 . The rotatable bond count is 6 . The topological polar surface area is 0 Ų . The heavy atom count is 22 .Aplicaciones Científicas De Investigación

Surface Functionalization and Modification

Alkyl monolayers on silica surfaces, including those prepared from (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane, are crucial in industry for surface functionalization and modification. A study demonstrated the use of X-ray photoelectron spectroscopy (XPS) to analyze monolayers of this silane on silicon oxide, prepared via a solvent-free approach (Husseini et al., 2002).

Electrochemical Properties on Stainless Steel

The ability of silane groups, including this compound, to chemosorb on stainless steel surfaces has been examined. Various techniques like XPS, optical microscopy, and electrochemistry were employed to assess the impact of immersion time and coupling agent reactive group on monolayer formation (Sinapi et al., 2004).

Surface Analysis of Coatings

A novel method for silanol analysis on diamond-like carbon (DLC-Si) coatings using this compound as the derivatization reagent was presented. This method effectively identified surface silanol groups and their influence on reducing friction coefficients (Takahashi et al., 2005).

Chemical Functionalization of Carbon Nanotubes

The chemical functionalization of multi-walled carbon nanotubes using this compound was investigated. This study revealed how the silane reacts with functional groups on the nanotube walls, enhancing functionalization efficiency (Vast et al., 2004).

Hydrophobic and Anti-Adhesive Properties

A study on fabricating sub-100 nm patterns of (Tridecafluoro-1,1,2,2,-tetrahydrooctyl)silane on SiO2 substrates showed the creation of low-friction, anti-adhesive layers. This research highlighted the potential for creating microscale hydrophobic surfaces (Park et al., 2003).

Mecanismo De Acción

Target of Action

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane, also known as C8H7F13Si , is primarily used as a chemical intermediate . Its primary targets are various inorganic and organic substrates where it forms chemical bonds with hydroxyl, carboxyl, and oxygen-containing groups .

Mode of Action

The compound interacts with its targets through a process known as hydrolysis . Upon hydrolysis, it releases low molecular weight alcohols . The resulting active silanol can form chemical bonds with many inorganic and organic substrates, particularly those containing hydroxyl, carboxyl, and oxygen-containing groups . This results in the formation of a self-assembled monomolecular fluorosilicon layer on the surface of inorganic materials .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of hydrophobic and oleophobic surfaces . By forming a fluorosilicon layer on the surface of inorganic materials, it alters the surface properties, making them resistant to water and oil .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of a self-assembled monomolecular fluorosilicon layer on the surface of inorganic materials . This layer imparts hydrophobic and oleophobic properties to the surface, effectively increasing the material’s resistance to water and oil .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool place and handled in a well-ventilated area . It’s also sensitive to moisture and water, as contact with these can trigger hydrolysis . Furthermore, it’s classified as a flammable liquid, so it should be kept away from heat, open flames, and sparks .

Safety and Hazards

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is a flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

Propiedades

InChI |

InChI=1S/C8H4F13Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQAYXRZKLHBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895240 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469904-32-3 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)

![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)